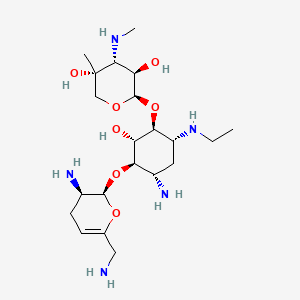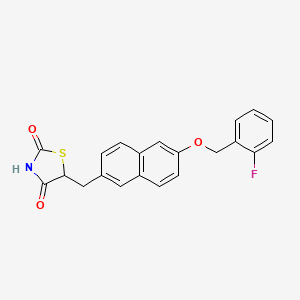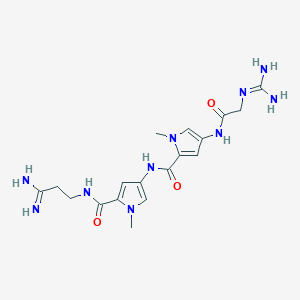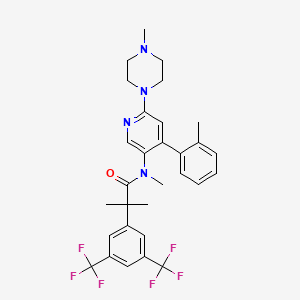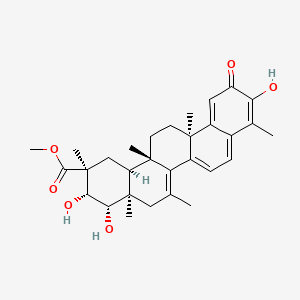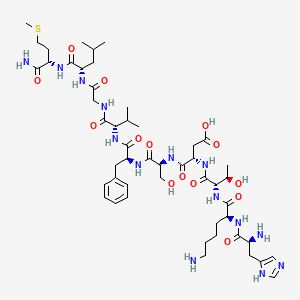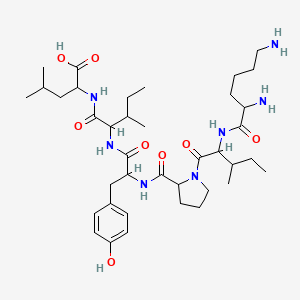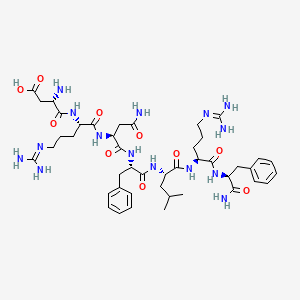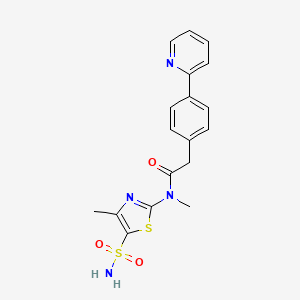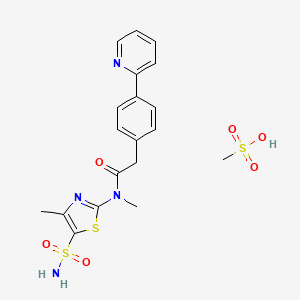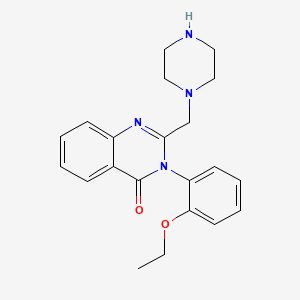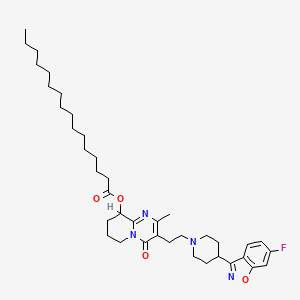
棕榈酸帕利哌酮
描述
Invega Sustenna,化学名为棕榈酸帕利哌酮,是一种非典型抗精神病药物,主要用于治疗精神分裂症和精神分裂情感障碍。 它是帕利哌酮的缓释注射剂型,帕利哌酮是利培酮的主要活性代谢产物 。该药物旨在提供持续的治疗效果,减少给药频率并提高患者依从性。
科学研究应用
化学: Invega Sustenna 用于化学研究,以研究长效注射剂型的合成和性质。 研究人员研究化合物的稳定性、溶解度和释放动力学,以提高其治疗效果 。
生物学: 在生物学研究中,棕榈酸帕利哌酮用于研究抗精神病药物的药代动力学和药效学。 它有助于了解药物在体内的吸收、分布、代谢和排泄 。
医学: 在临床上,Invega Sustenna 用于治疗精神分裂症和精神分裂情感障碍。 它有助于控制幻觉、妄想和情绪障碍等症状,改善患者的生活质量 。
工业: 在制药行业,Invega Sustenna 作为开发其他长效注射药物的模型。 对其配方和递送系统进行研究,以创建具有类似缓释特性的新药 。
生化分析
Biochemical Properties
Paliperidone Palmitate is the primary active metabolite of risperidone . It interacts with central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . The nature of these interactions is likely antagonistic .
Cellular Effects
The effects of Paliperidone Palmitate on cells are primarily related to its antagonism of D2 and 5HT2A receptors . This antagonism can influence cell function by impacting cell signaling pathways and potentially altering gene expression .
Molecular Mechanism
This can lead to changes in gene expression and potentially affect enzyme activity .
Temporal Effects in Laboratory Settings
It is a long-acting formulation, suggesting that it may have prolonged effects on cellular function .
Metabolic Pathways
Paliperidone Palmitate is involved in metabolic pathways related to the metabolism of risperidone, as it is a primary active metabolite of this drug . It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors such as D2 and 5HT2A, it may be localized to specific compartments or organelles within the cell .
准备方法
合成路线和反应条件: 棕榈酸帕利哌酮通过多步化学过程合成。合成从制备帕利哌酮开始,涉及在受控条件下使 6-氟-3-(4-哌啶基)-1,2-苯并异噁唑与 4-(2-氯乙基)-1-哌嗪乙醇反应。 然后将所得的帕利哌酮与棕榈酸酯化,形成棕榈酸帕利哌酮 。
工业生产方法: 在工业环境中,棕榈酸帕利哌酮的生产涉及大规模化学合成,然后进行纯化过程,以确保化合物符合药品标准。 最终产品被配制成注射用悬浮液,然后包装在预装注射器中用于临床使用 。
化学反应分析
反应类型: 棕榈酸帕利哌酮经历各种化学反应,包括:
氧化: 该反应可以在特定条件下发生,导致氧化代谢产物的形成。
还原: 棕榈酸帕利哌酮可以在还原条件下还原为其相应的醇衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
作用机制
棕榈酸帕利哌酮主要通过拮抗脑中的多巴胺 (D2) 和血清素 (5HT2A) 受体发挥作用。通过阻断这些受体,该化合物有助于平衡神经递质水平,从而减轻精神病症状。 此外,它还作为 α-1 和 α-2 肾上腺素能受体和 H1 组胺受体的拮抗剂,这与其治疗和副作用谱有关 。
类似化合物:
利培酮: 帕利哌酮的母体化合物,用于治疗类似的精神疾病。
喹硫平: 另一种非典型抗精神病药物,具有不同的受体结合谱。
比较:
利培酮与棕榈酸帕利哌酮: 虽然利培酮有效,但棕榈酸帕利哌酮具有缓释的优势,减少了频繁给药的需求.
喹硫平与棕榈酸帕利哌酮: 喹硫平通常因其镇静作用而使用,而棕榈酸帕利哌酮则因其持续的抗精神病作用而受到青睐.
阿立哌唑与棕榈酸帕利哌酮: 阿立哌唑的部分激动剂活性提供了不同的作用机制,使其适合对其他抗精神病药物反应不佳的患者.
总之,Invega Sustenna(棕榈酸帕利哌酮)是治疗精神分裂症和精神分裂情感障碍的重要药物,提供持续的治疗效果并提高患者依从性。其独特的配方和作用机制使其成为抗精神病药物领域的一项重大进步。
相似化合物的比较
Risperidone: The parent compound of paliperidone, used to treat similar psychiatric conditions.
Quetiapine: Another atypical antipsychotic with a different receptor binding profile.
Aripiprazole: An atypical antipsychotic known for its partial agonist activity at dopamine receptors.
Comparison:
Risperidone vs. Paliperidone Palmitate: While risperidone is effective, paliperidone palmitate offers the advantage of extended release, reducing the need for frequent dosing.
Quetiapine vs. Paliperidone Palmitate: Quetiapine is often used for its sedative effects, whereas paliperidone palmitate is preferred for its sustained antipsychotic action.
Aripiprazole vs. Paliperidone Palmitate: Aripiprazole’s partial agonist activity provides a different mechanism of action, making it suitable for patients who do not respond well to other antipsychotics.
属性
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870217 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199739-10-1 | |
| Record name | Paliperidone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paliperidone Palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALIPERIDONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


